molecular formula C5H11NO2 B6152306 3-(1-aminoethyl)oxetan-3-ol CAS No. 2172587-97-0

3-(1-aminoethyl)oxetan-3-ol

Cat. No.: B6152306
CAS No.: 2172587-97-0
M. Wt: 117.1
InChI Key:
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Description

3-(1-aminoethyl)oxetan-3-ol is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol It is characterized by an oxetane ring, which is a four-membered cyclic ether, with an aminoethyl group attached to the third carbon and a hydroxyl group on the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminoethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable amino alcohol precursor under acidic or basic conditions. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-aminoethyl)oxetan-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-aminoethyl)oxetan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-aminoethyl)oxetan-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-hydroxyethyl)oxetan-3-ol
  • 3-(1-aminoethyl)tetrahydrofuran
  • 3-(1-aminoethyl)oxirane

Uniqueness

3-(1-aminoethyl)oxetan-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the oxetane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-aminoethyl)oxetan-3-ol involves the reaction of 3-chlorooxetan-3-ol with ethylenediamine followed by reduction of the resulting imine.", "Starting Materials": [ "3-chlorooxetan-3-ol", "ethylenediamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: 3-chlorooxetan-3-ol is reacted with ethylenediamine in methanol at room temperature to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in water at 0-5°C to form 3-(1-aminoethyl)oxetan-3-ol.", "Step 3: The product is purified by recrystallization from methanol." ] }

CAS No.

2172587-97-0

Molecular Formula

C5H11NO2

Molecular Weight

117.1

Purity

95

Origin of Product

United States

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